molecular formula C24H23FN4O4S B2941204 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide CAS No. 1112444-45-7

2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide

Cat. No.: B2941204
CAS No.: 1112444-45-7
M. Wt: 482.53
InChI Key: WKSQLWOGYPGOMJ-UHFFFAOYSA-N
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Description

2-((3-(3-Ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide is a quinazolinone-based thioacetamide derivative. Its structure comprises a quinazolinone core substituted with a 3-ethoxypropyl group at position 3 and a thioacetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 4-(4-fluorophenyl)isoxazol-5-yl group. Quinazolinones are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The ethoxypropyl substituent may enhance solubility due to its ether linkage, while the fluorophenyl-isoxazole moiety could influence target binding via electronic or steric effects .

Properties

IUPAC Name

2-[3-(3-ethoxypropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O4S/c1-2-32-13-5-12-29-23(31)18-6-3-4-7-20(18)27-24(29)34-15-21(30)28-22-19(14-26-33-22)16-8-10-17(25)11-9-16/h3-4,6-11,14H,2,5,12-13,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSQLWOGYPGOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=C(C=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an amine to form the quinazolinone structure.

    Introduction of the Ethoxypropyl Group: The ethoxypropyl group can be introduced via alkylation reactions using ethoxypropyl halides.

    Thioether Formation: The thiol group is introduced through nucleophilic substitution reactions.

    Isoxazole Ring Formation: The isoxazole ring is synthesized via cyclization reactions involving hydroxylamine derivatives and α,β-unsaturated carbonyl compounds.

    Final Coupling: The final step involves coupling the quinazolinone-thioether intermediate with the isoxazole derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and isoxazole rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving quinazolinone and isoxazole moieties.

Medicine

The compound holds potential in medicinal chemistry for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes, while the isoxazole ring may interact with receptor sites, modulating biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Quinazolinone Substituent Acetamide Substituent Key Features
Target Compound 3-(3-Ethoxypropyl) 4-(4-Fluorophenyl)isoxazol-5-yl Combines ethoxypropyl (solubility) and fluorophenyl-isoxazole (binding)
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate 3-Phenyl Ethyl ester Phenyl group increases lipophilicity; ester may reduce metabolic stability
N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide (AJ5d) 3-(4-Fluorophenyl) 2-(2-Chlorophenyl)thiazolidinone Fluorophenyl enhances electronic interactions; thiazolidinone adds rigidity
2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides 2-Phenyl Varied amines (e.g., ethylamino) Phenyl at position 2; substituents modulate anti-inflammatory activity
N-(4-Fluorophenyl)-2-((4-oxo-3-sulfamoylphenylquinazolin-2-yl)thio)acetamide 3-(4-Sulfamoylphenyl) 4-Fluorophenyl Sulfamoyl group may enhance target affinity; fluorophenyl common in target

Key Observations :

  • The 4-(4-fluorophenyl)isoxazol-5-yl group shares electronic features with AJ5d’s fluorophenyl but differs in heterocyclic structure (isoxazole vs. thiazolidinone), impacting binding interactions .

Key Observations :

  • Yields vary significantly: The sulfamoylphenyl derivative achieved 91% efficiency , while AJ5d and ethylamino analogues had moderate yields (61%–68%) .
  • The target compound’s synthesis likely involves similar thiol-alkylation steps, but the ethoxypropyl and fluorophenyl-isoxazole groups may require optimized conditions for higher yields.

Table 3: Pharmacological Profiles of Analogues

Compound Activity Ulcerogenic Potential Reference
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Anti-inflammatory (↑ vs. Diclofenac) Moderate (↓ vs. Aspirin)
N-(4-Fluorophenyl)-2-((4-oxo-3-sulfamoylphenylquinazolin-2-yl)thio)acetamide Not reported Not reported
AJ5d Not reported Not reported

Key Observations :

  • Ethylamino derivatives showed promising anti-inflammatory activity, surpassing Diclofenac in some cases .
  • The target compound’s fluorophenyl-isoxazole group may confer similar or enhanced activity, but empirical data are lacking.

Physical Properties

Table 4: Melting Points and Solubility Indicators

Compound Melting Point (°C) Structural Influence on MP Reference
AJ5d Not reported Fluorophenyl and chlorophenyl groups increase rigidity
N-(4-Fluorophenyl)-2-((4-oxo-3-sulfamoylphenylquinazolin-2-yl)thio)acetamide 315.5 Sulfamoyl and fluorophenyl enhance crystallinity
Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate Not reported Ester group may reduce MP

Key Observations :

  • High melting points (e.g., 315.5°C for sulfamoyl derivatives) suggest strong intermolecular forces .
  • The target compound’s ethoxypropyl group may lower MP compared to rigid analogues, improving solubility.

Biological Activity

The compound 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide is a synthetic derivative belonging to the class of quinazolinone and isoxazole compounds. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:
C17H20N6O3SC_{17}H_{20}N_{6}O_{3}S
with a molecular weight of approximately 388.4 g/mol. The structural features include a quinazolinone core, an ethoxypropyl side chain, and an isoxazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Recent studies have identified several biological activities associated with this compound:

  • Anticancer Activity : Quinazolinone derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated.
  • Enzyme Inhibition : The compound is suspected to inhibit enzymes such as cyclooxygenase (COX) and xanthine oxidase (XO), which are critical in inflammatory pathways and gout treatment respectively.
  • Anti-inflammatory Properties : Due to its structural similarities with known anti-inflammatory agents, it may possess the ability to reduce inflammation through COX inhibition.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound likely binds to the active sites of target enzymes, preventing substrate binding and subsequent reactions.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through modulation of signaling molecules involved in cell survival.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights that may apply to our compound of interest:

StudyFindings
Investigated the anticancer properties of quinazolinone derivatives, reporting significant cytotoxicity against various cancer cell lines.
Identified xanthine oxidase inhibition by similar compounds with IC50 values indicating strong inhibitory potential.
Examined COX inhibition in a series of quinazolinone analogs, demonstrating a dose-dependent response in anti-inflammatory assays.

Comparative Analysis with Related Compounds

A comparative analysis with other quinazolinone derivatives shows that modifications at specific positions can enhance or diminish biological activity:

CompoundStructureActivity
Compound A3-(Ethoxypropyl)-quinazolinoneModerate anticancer activity
Compound B4-Oxo-3,4-dihydroquinazolinoneStrong COX inhibitor
2-((3-(3-Ethoxypropyl)-4-Oxo...Targeted for high potency against cancer and inflammation

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